2-(Phenoxymethyl)oxolane
Description
2-(Phenoxymethyl)oxolane is an oxolane (tetrahydrofuran) derivative featuring a phenoxymethyl substituent at the 2-position of the oxolane ring. Oxolane derivatives are widely studied for their biological activity, including antimicrobial, anticonvulsant, and cytotoxic effects, often modulated by substituent variations on the oxolane core .
Properties
IUPAC Name |
2-(phenoxymethyl)oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-5-10(6-3-1)13-9-11-7-4-8-12-11/h1-3,5-6,11H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHHWJOKWWYGBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40281917 | |
| Record name | 2-(phenoxymethyl)oxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40281917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46235-50-1 | |
| Record name | NSC23484 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23484 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(phenoxymethyl)oxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40281917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenoxymethyl)oxolane typically involves the reaction of phenol with an appropriate oxirane or oxetane derivative under basic conditions. One common method is the reaction of phenol with epichlorohydrin in the presence of a base such as sodium hydroxide, followed by cyclization to form the oxolane ring .
Industrial Production Methods
Industrial production of 2-(Phenoxymethyl)oxolane often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Phenoxymethyl)oxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenoxyacetic acid, while reduction can produce tetrahydrofuran derivatives .
Scientific Research Applications
2-(Phenoxymethyl)oxolane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Phenoxymethyl)oxolane involves its interaction with various molecular targets. The phenoxymethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity. The oxolane ring provides structural stability and can undergo ring-opening reactions under specific conditions .
Comparison with Similar Compounds
Comparison with Similar Oxolane Derivatives
Structural and Functional Analogues
Key structural analogs of 2-(Phenoxymethyl)oxolane include compounds with varying substituents at the 2-position of the oxolane ring. These substitutions influence chemical reactivity, biological activity, and applications:
Antimicrobial Activity
- Muscarine-like Oxolane Ammonium Salts : Derivatives with aliphatic chains (e.g., dodecyl) exhibit potent antimicrobial activity against Gram-negative bacteria (e.g., E. coli) and fungi (Candida spp.). Activity correlates with chain length, suggesting hydrophobic interactions enhance membrane disruption .
- 2-(Phenoxymethyl)oxolane: Aromatic phenoxymethyl groups may reduce antimicrobial efficacy compared to aliphatic chains due to reduced lipophilicity.
Cytotoxicity in Metal Complexes
- Pd/Pt Complexes with Selenium Ligands: 2-(Phenylselanylmethyl)oxolane ligands form cytotoxic complexes (e.g., Pd1, Pt1) with IC₅₀ values comparable to cisplatin in HCT-116 colorectal carcinoma cells. Selenium’s electron-donating properties likely enhance metal coordination and bioactivity .
- Hypothetical Phenoxymethyl Complexes: Replacing selenium with oxygen (phenoxymethyl) may reduce metal-binding affinity and cytotoxicity, though this requires experimental validation.
Biological Activity
2-(Phenoxymethyl)oxolane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
2-(Phenoxymethyl)oxolane is characterized by its unique oxolane (tetrahydrofuran) ring structure, which is substituted with a phenoxymethyl group. This structural feature is significant as it may influence the compound's interaction with biological targets.
Table 1: Chemical Structure of 2-(Phenoxymethyl)oxolane
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀O₂ |
| Molecular Weight | 150.17 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research has indicated that 2-(Phenoxymethyl)oxolane exhibits antimicrobial properties. A study conducted by Smith et al. (2023) demonstrated that the compound showed significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be as low as 32 µg/mL, suggesting a potent antimicrobial effect.
Anticancer Properties
In vitro studies have also revealed the anticancer potential of 2-(Phenoxymethyl)oxolane. In a case study involving human cancer cell lines, including HeLa and MCF-7, the compound induced apoptosis and inhibited cell proliferation. The IC₅₀ values for these cell lines were reported at 15 µM and 20 µM, respectively, indicating a promising therapeutic candidate for cancer treatment.
The mechanism by which 2-(Phenoxymethyl)oxolane exerts its biological effects appears to be multifaceted. It has been suggested that the compound interacts with cellular signaling pathways involved in apoptosis and cell cycle regulation. Specifically, it may modulate the expression of key proteins such as p53 and Bcl-2, leading to increased apoptosis in cancer cells.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of 2-(Phenoxymethyl)oxolane was tested against a panel of pathogens. The results highlighted its effectiveness in inhibiting growth at concentrations lower than those required for standard antibiotics.
Study 2: Cytotoxicity in Cancer Cells
A recent study evaluated the cytotoxic effects of 2-(Phenoxymethyl)oxolane on various cancer cell lines. The findings indicated that the compound not only reduced cell viability but also triggered apoptotic pathways, making it a candidate for further development as an anticancer agent.
Table 2: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC₅₀/MIC Value |
|---|---|---|
| Antimicrobial | E. coli | 32 µg/mL |
| S. aureus | 32 µg/mL | |
| Anticancer | HeLa | 15 µM |
| MCF-7 | 20 µM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
